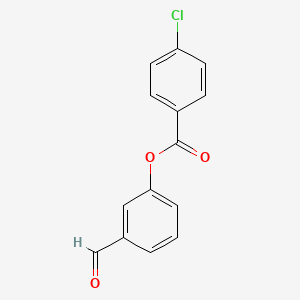![molecular formula C22H21N5O2 B2455693 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878735-73-0](/img/structure/B2455693.png)
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a potent and selective antagonist of the adenosine A2A receptor. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in a variety of diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用機序
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 acts as a selective antagonist of the adenosine A2A receptor. Adenosine A2A receptors are primarily found in the brain, where they play a role in regulating neurotransmitter release and modulating neuronal activity. By blocking the adenosine A2A receptor, this compound 58261 can modulate these processes and potentially improve symptoms associated with various diseases.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter release and neuronal activity, this compound 58261 has been shown to have other biochemical and physiological effects. For example, this compound 58261 has been shown to increase glucose uptake in skeletal muscle and improve insulin sensitivity. Additionally, this compound 58261 has been shown to reduce oxidative stress and inflammation in various tissues.
実験室実験の利点と制限
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 has several advantages for laboratory experiments. It is a highly selective antagonist of the adenosine A2A receptor, which makes it an ideal tool for studying the role of this receptor in various processes. Additionally, this compound 58261 is a potent compound, which allows for the use of lower concentrations in experiments. However, one limitation of this compound 58261 is that it may have off-target effects at higher concentrations, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research involving 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261. One area of interest is the potential therapeutic applications of this compound 58261 in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, researchers may investigate the potential use of this compound 58261 in combination with other drugs for the treatment of various diseases. Finally, researchers may continue to investigate the biochemical and physiological effects of this compound 58261 to gain a better understanding of its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 involves several steps, including the reaction of 2,4,7,8-tetramethylimidazo[1,2-a]pyridine with naphthalen-1-ylmethyl bromide, followed by the reaction with 2,6-dioxopurin-9-ylmethanesulfonate. This process yields this compound 58261 as a white crystalline powder.
科学的研究の応用
2,4,7,8-Tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, this compound 58261 has been shown to improve motor function and reduce the risk of dyskinesia. In Huntington's disease, this compound 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. Additionally, this compound 58261 has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
2,4,7,8-tetramethyl-6-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-13-14(2)27-18-19(24(3)22(29)25(4)20(18)28)23-21(27)26(13)12-16-10-7-9-15-8-5-6-11-17(15)16/h5-11H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPROLZOAWDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4=CC=CC5=CC=CC=C54)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
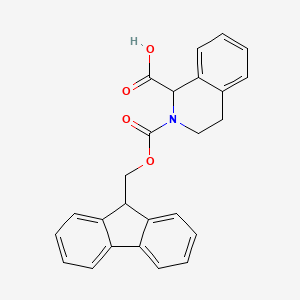
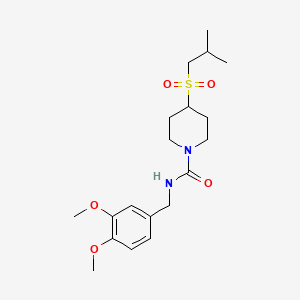
![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)

![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)
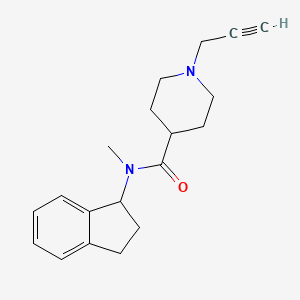
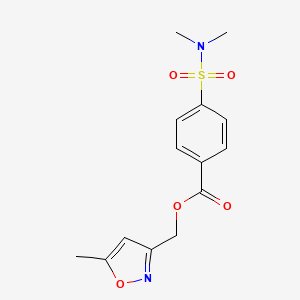
![ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate](/img/structure/B2455623.png)
![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)
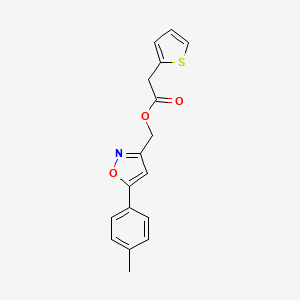
![3-Ethyl-2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2455626.png)
![1-(9-Chloro-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2455627.png)
![2-[[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid](/img/structure/B2455630.png)
